

# Avilamycin C: A Technical Guide to its Veterinary Use as a Growth Promotant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Avilamycin C** is an orthosomycin antibiotic produced by Streptomyces viridochromogenes. It has been utilized in veterinary medicine, primarily as a feed additive, to promote growth and improve feed efficiency in poultry and swine. This technical guide provides an in-depth overview of **Avilamycin C**, focusing on its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

### **Mechanism of Action**

**Avilamycin C** exerts its antibacterial effect by inhibiting protein synthesis in susceptible Grampositive bacteria.[1][2] The primary target of Avilamycin is the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.

The binding of Avilamycin to the 50S subunit physically obstructs the A-site, which is the binding site for incoming aminoacyl-tRNA (aa-tRNA). This steric hindrance prevents the proper positioning of the aa-tRNA, thereby halting the elongation phase of protein synthesis and ultimately leading to the cessation of bacterial growth and proliferation.[3][4][5] This targeted action against bacterial ribosomes, with no cross-resistance to antibiotics used in human medicine, has positioned Avilamycin as a notable veterinary growth promotant.[1]





Click to download full resolution via product page

Mechanism of Avilamycin C at the bacterial 50S ribosomal subunit.

## **Quantitative Performance Data**

The efficacy of **Avilamycin C** as a growth promotant has been demonstrated in numerous studies involving broiler chickens and pigs. The following tables summarize the quantitative data on key performance indicators.

### **Broiler Chicken Performance Data**



| Treatment<br>Group                     | Body Weight<br>Gain (g) | Feed<br>Conversion<br>Ratio (FCR) | Mortality Rate<br>(%)                               | Study<br>Reference |
|----------------------------------------|-------------------------|-----------------------------------|-----------------------------------------------------|--------------------|
| Control (No<br>Avilamycin)             | 749                     | 3.17                              | -                                                   | [3][6]             |
| Avilamycin (5 ppm)                     | 763                     | 3.15                              | -                                                   | [3][6]             |
| Avilamycin (10 ppm)                    | 767                     | 3.12                              | -                                                   | [3][6][7][8]       |
| Avilamycin (15<br>ppm) -<br>Challenged | -                       | Improved vs. Challenged Control   | Significantly<br>Lower vs.<br>Challenged<br>Control | [5][9]             |
| Avilamycin (20 ppm)                    | 769                     | 3.13                              | -                                                   | [3][6]             |
| Avilamycin (30 ppm) -<br>Challenged    | -                       | Improved vs. Challenged Control   | Significantly<br>Lower vs.<br>Challenged<br>Control | [5][9]             |
| Avilamycin (40 ppm)                    | 771                     | 3.09                              | -                                                   | [3][6]             |
| Avilamycin (60 ppm)                    | 771                     | 3.09                              | -                                                   | [3][6]             |

# **Swine Performance Data**



| Treatment Group            | Average Daily Gain | Feed Conversion<br>Ratio (FCR) | Study Reference |
|----------------------------|--------------------|--------------------------------|-----------------|
| Control (No<br>Avilamycin) | 749                | 3.17                           | [3][6]          |
| Avilamycin (5 ppm)         | 763                | 3.15                           | [3][6]          |
| Avilamycin (10 ppm)        | 767                | 3.12                           | [3][6]          |
| Avilamycin (20 ppm)        | 769                | 3.13                           | [3][6]          |
| Avilamycin (40 ppm)        | 771                | 3.09                           | [3][6][10]      |
| Avilamycin (60 ppm)        | 771                | 3.09                           | [3][6]          |

# Experimental Protocols Necrotic Enteritis Challenge Model in Broiler Chickens

This protocol outlines a typical experimental design to evaluate the efficacy of Avilamycin in a necrotic enteritis (NE) challenge model.

- 1. Animal Housing and Acclimation:
- House day-old broiler chicks in a controlled environment with appropriate temperature, humidity, and lighting.
- Provide ad libitum access to a standard starter diet and water for an initial acclimation period (e.g., 7-14 days).
- 2. Treatment Groups:
- Establish a minimum of four treatment groups:
  - Group 1: Unchallenged, untreated control.
  - Group 2: Challenged, untreated control.
  - Group 3: Challenged, Avilamycin-treated (e.g., 15 ppm in feed).



- Group 4: Challenged, Avilamycin-treated (e.g., 30 ppm in feed).
- Administer Avilamycin-medicated feed to the respective groups for a specified period before and after the challenge.[5][9]
- 3. Challenge Induction:
- On a predetermined day (e.g., day 14), orally inoculate birds in the challenged groups with a virulent strain of Clostridium perfringens (e.g., 10^9 CFU/bird).[5][9]
- Predisposing factors, such as a high-protein diet or co-infection with Eimeria species, can be
  used to enhance the severity of the challenge.[11][12][13]
- 4. Data Collection:
- · Monitor and record daily mortality.
- On specific days post-challenge (e.g., day 17 and 21), euthanize a subset of birds from each group to assess intestinal lesion scores and quantify ileal C. perfringens counts.[5][9]
- Measure body weight and feed intake at regular intervals to calculate body weight gain and feed conversion ratio.
- 5. Statistical Analysis:
- Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of Avilamycin's effects on mortality, lesion scores, bacterial counts, and performance parameters.





Click to download full resolution via product page

Experimental workflow for a necrotic enteritis challenge study.

## **Gut Microbiota Analysis via 16S rRNA Sequencing**

This protocol describes the methodology for assessing changes in the gut microbiota of animals treated with Avilamycin.

#### 1. Sample Collection:

## Foundational & Exploratory



- At the end of the treatment period, collect intestinal content (e.g., from the ileum or cecum)
   or fresh fecal samples from animals in both control and Avilamycin-treated groups.[14]
- Immediately freeze samples at -80°C to preserve the microbial DNA.[15]

#### 2. DNA Extraction:

- Extract total genomic DNA from the collected samples using a commercially available kit or a standardized protocol (e.g., bead-beating method).[14]
- Assess the quality and quantity of the extracted DNA using spectrophotometry and gel electrophoresis.
- 3. 16S rRNA Gene Amplification and Sequencing:
- Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers.
- Perform polymerase chain reaction (PCR) and purify the amplicons.
- Sequence the purified amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).[16][17]
- 4. Bioinformatic Analysis:
- Process the raw sequencing reads to remove low-quality sequences and chimeras.
- Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence
   Variants (ASVs) based on sequence similarity.
- Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
- Analyze the microbial diversity (alpha and beta diversity) and taxonomic composition to identify significant differences between the control and Avilamycin-treated groups.



# Pharmacokinetic/Pharmacodynamic (PK/PD) Study Design

This protocol provides a general framework for conducting a PK/PD study of Avilamycin in a target animal species.

- 1. Animal Model and Dosing:
- Select healthy animals of the target species (e.g., pigs, chickens).
- Administer Avilamycin at a clinically relevant dose and route (e.g., oral administration in feed).
- 2. Pharmacokinetic (PK) Phase:
- Collect biological samples (e.g., plasma, intestinal contents) at multiple time points after drug administration.[2][18]
- Analyze the samples to determine the concentration of Avilamycin over time.
- Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).[2][18][19][20]
- 3. Pharmacodynamic (PD) Phase:
- Determine the minimum inhibitory concentration (MIC) of Avilamycin against relevant pathogenic bacteria (e.g., Clostridium perfringens).
- Correlate the PK parameters with the MIC data to establish PK/PD indices (e.g., AUC/MIC, Cmax/MIC, T > MIC).[19][20]
- 4. Data Integration and Modeling:
- Integrate the PK and PD data to develop a model that describes the relationship between the dose, drug exposure, and antibacterial effect.
- Use the model to optimize dosing regimens to maximize efficacy and minimize the potential for resistance development.[2][18][19][20]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of various levels of avilamycin on the performance of growing-finishing swine -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of avilamycin on performance of broiler chickens PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of avilamycin for the prevention of necrotic enteritis caused by a pathogenic strain of Clostridium perfringens in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. food.ec.europa.eu [food.ec.europa.eu]
- 11. Frontiers | A comprehensive review of experimental models and induction protocols for avian necrotic enteritis over the past 2 decades [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. The Effect of Necrotic Enteritis Challenge on Production Performance, Cecal Microbiome, and Cecal Tonsil Transcriptome in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of the gastrointestinal microbiota using 16S ribosomal RNA gene amplicon sequencing in ruminant nutrition PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations and best practices in animal science 16S ribosomal RNA gene sequencing microbiome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]



- 18. Application of PK/PD Modeling in Veterinary Field: Dose Optimization and Drug Resistance Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accp1.org [accp1.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Avilamycin C: A Technical Guide to its Veterinary Use as a Growth Promotant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603780#avilamycin-c-role-as-a-veterinary-growth-promotant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com